molecular formula C20H25NOS2 B14303059 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide CAS No. 121384-99-4

2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide

Cat. No.: B14303059
CAS No.: 121384-99-4
M. Wt: 359.6 g/mol
InChI Key: OPXRJFIBOLBCBB-UHFFFAOYSA-N
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Description

2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is an organic compound characterized by the presence of two benzylsulfanyl groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide typically involves the reaction of benzyl mercaptan with a suitable butanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the benzyl mercaptan on the butanamide backbone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding the corresponding butanamide.

    Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding butanamide without benzylsulfanyl groups.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(benzylsulfanyl)quinazoline: Similar in structure but with a quinazoline backbone.

    2,4-Bis(benzylsulfanyl)phenol: Contains a phenol group instead of a butanamide backbone.

Uniqueness

2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is unique due to its butanamide backbone combined with benzylsulfanyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

121384-99-4

Molecular Formula

C20H25NOS2

Molecular Weight

359.6 g/mol

IUPAC Name

2,4-bis(benzylsulfanyl)-N,N-dimethylbutanamide

InChI

InChI=1S/C20H25NOS2/c1-21(2)20(22)19(24-16-18-11-7-4-8-12-18)13-14-23-15-17-9-5-3-6-10-17/h3-12,19H,13-16H2,1-2H3

InChI Key

OPXRJFIBOLBCBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CCSCC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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